Cas no 168215-99-4 ((2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid)
(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid
- 168215-99-4
- EN300-1488050
- (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid
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- Inchi: 1S/C24H28N2O6/c1-13(2)20(22(28)25-21(14(3)27)23(29)30)26-24(31)32-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-21,27H,12H2,1-3H3,(H,25,28)(H,26,31)(H,29,30)/t14-,20+,21+/m1/s1
- InChI Key: GMHXFIQQPSWMQB-OREJSRFESA-N
- SMILES: O(C(N[C@H](C(N[C@H](C(=O)O)[C@@H](C)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 440.19473662g/mol
- Monoisotopic Mass: 440.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 661
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 125Ų
(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1488050-0.05g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-0.1g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-0.25g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-0.5g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-1.0g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-2.5g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-5.0g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-10.0g |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1488050-50mg |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 50mg |
$707.0 | 2023-09-28 | ||
| Enamine | EN300-1488050-100mg |
(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-hydroxybutanoic acid |
168215-99-4 | 100mg |
$741.0 | 2023-09-28 |
(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid
(2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic Acid: A Comprehensive Overview
The compound with CAS No. 168215-99-4, known as (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid, is a highly specialized amino acid derivative. This molecule has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique stereochemistry and potential applications in drug development. The fluorenylmethoxycarbonyl (Fmoc) group, a key feature of this compound, plays a crucial role in its functional properties and synthetic utility.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of molecules like this one. The specific configuration at the (2S,3R) and (2S) positions ensures that the compound exhibits desired pharmacokinetic profiles and bioavailability. Researchers have utilized advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structure of this compound, providing deeper insights into its molecular interactions.
The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests its potential use as an intermediate in the synthesis of complex peptides or proteins. The methylbutanamido and hydroxybutanoic acid moieties further enhance the compound's versatility, making it a valuable building block in medicinal chemistry. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity, which is critical for its application in therapeutic agents.
Emerging research has also explored the biological activity of this compound. Preclinical studies indicate that it may possess anti-inflammatory and neuroprotective properties, making it a promising candidate for treating conditions such as Alzheimer's disease and multiple sclerosis. The hydroxyl group at the 3-position plays a pivotal role in these activities by facilitating hydrogen bonding and enhancing molecular stability.
In terms of applications, this compound has been utilized in the development of novel drug delivery systems. Its ability to form stable amide bonds with other biomolecules makes it an ideal candidate for creating targeted drug conjugates. Furthermore, its compatibility with various analytical techniques, such as mass spectrometry and chromatography, has facilitated its use in quality control processes within the pharmaceutical industry.
Looking ahead, ongoing research aims to optimize the synthesis of (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid by employing environmentally friendly methods. Green chemistry approaches, such as catalytic asymmetric synthesis and biocatalysis, are being explored to reduce waste and improve sustainability. These efforts are expected to lower production costs while maintaining high yields and purity.
In conclusion, (2S,3R)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-hydroxybutanoic acid represents a cutting-edge molecule with vast potential in drug discovery and development. Its unique structure, stereochemical properties, and functional groups make it a valuable asset in modern medicinal chemistry. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play a significant role in advancing therapeutic interventions for various diseases.
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